molecular formula C11H15NO B3056553 n,2,4,6-Tetramethylbenzamide CAS No. 72261-78-0

n,2,4,6-Tetramethylbenzamide

Cat. No.: B3056553
CAS No.: 72261-78-0
M. Wt: 177.24 g/mol
InChI Key: YNYFMWCWIVCCLN-UHFFFAOYSA-N
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Description

n,2,4,6-Tetramethylbenzamide (CAS: 72261-78-0) is a substituted benzamide derivative characterized by a benzamide backbone with methyl groups attached to the nitrogen atom and the 2-, 4-, and 6-positions of the benzene ring. This structural configuration distinguishes it from simpler benzamides, such as N-methylbenzamide (CAS: 613-93-4), by introducing steric and electronic effects through methyl substitution. The compound is listed in chemical registries with two alternate names and is supplied by three commercial sources globally .

Properties

CAS No.

72261-78-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N,2,4,6-tetramethylbenzamide

InChI

InChI=1S/C11H15NO/c1-7-5-8(2)10(9(3)6-7)11(13)12-4/h5-6H,1-4H3,(H,12,13)

InChI Key

YNYFMWCWIVCCLN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC)C

Other CAS No.

72261-78-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituted benzamides exhibit diverse physicochemical and biological properties depending on their functional groups. Below is a comparative analysis of n,2,4,6-Tetramethylbenzamide with analogous compounds from authoritative sources:

Table 1: Structural and Commercial Comparison of Substituted Benzamides

Compound Name CAS Number Substituents (Benzene Ring/N-Attachment) Suppliers Key Features/Inferred Properties
This compound 72261-78-0 2-,4-,6-CH₃ / N-CH₃ 3 High steric bulk; electron-donating groups enhance lipophilicity
4-Fluoro-N-isopropylbenzamide 70001-45-5 4-F / N-CH(CH₃)₂ 3 Electron-withdrawing fluorine increases polarity; isopropyl group may improve metabolic stability
3-Amino-N-ethylbenzamide 81882-77-1 3-NH₂ / N-CH₂CH₃ 3 Amino group enables hydrogen bonding; potential reactivity in nucleophilic substitutions
N-Methylbenzamide 613-93-4 H / N-CH₃ 3 Simplest analog; lower steric hindrance and higher solubility

Key Findings:

Electronic Effects : Methyl groups are electron-donating, which may stabilize the amide bond against hydrolysis relative to electron-withdrawing substituents (e.g., fluorine in 4-Fluoro-N-isopropylbenzamide) .

Solubility and Lipophilicity: The methyl groups enhance lipophilicity, likely reducing aqueous solubility compared to polar derivatives like 3-Amino-N-ethylbenzamide, which has a hydrophilic amino group .

Synthetic Utility: Unlike 3-Amino-N-ethylbenzamide, this compound lacks reactive functional groups (e.g., -NH₂), limiting its use in further derivatization but improving stability .

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